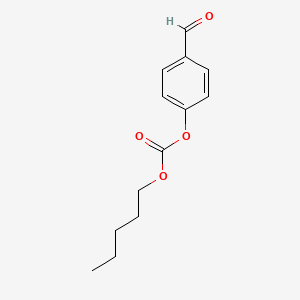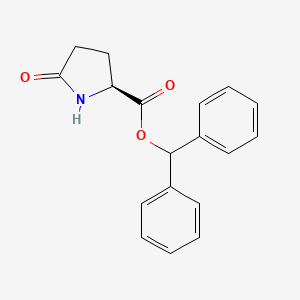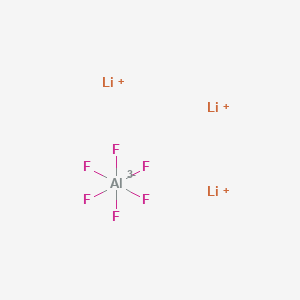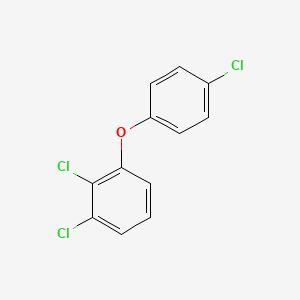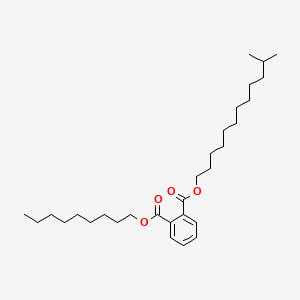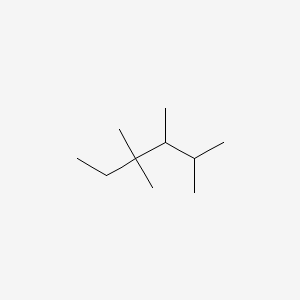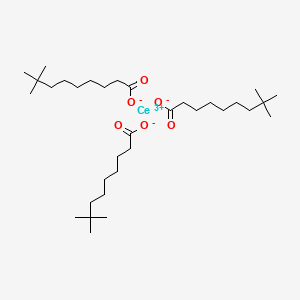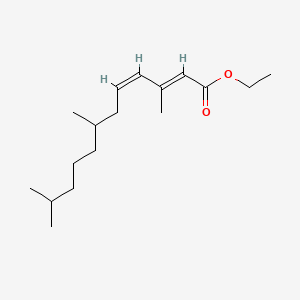
Manganese bis(4-hydroxybenzenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese bis(4-hydroxybenzenesulfonate) is a coordination compound with the molecular formula C12H10MnO8S2. It consists of a manganese ion coordinated to two 4-hydroxybenzenesulfonate ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of manganese bis(4-hydroxybenzenesulfonate) typically involves the reaction of manganese salts, such as manganese chloride or manganese sulfate, with 4-hydroxybenzenesulfonic acid in an aqueous medium. The reaction is usually carried out at elevated temperatures to ensure complete dissolution and reaction of the starting materials. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of manganese bis(4-hydroxybenzenesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade manganese salts and 4-hydroxybenzenesulfonic acid. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency .
Análisis De Reacciones Químicas
Types of Reactions
Manganese bis(4-hydroxybenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The manganese ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states using suitable reducing agents.
Substitution: The 4-hydroxybenzenesulfonate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of other sulfonic acids or related compounds under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese compounds with higher oxidation states, while reduction reactions may produce manganese compounds with lower oxidation states .
Aplicaciones Científicas De Investigación
Manganese bis(4-hydroxybenzenesulfonate) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzymatic reactions involving manganese.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes
Mecanismo De Acción
The mechanism of action of manganese bis(4-hydroxybenzenesulfonate) involves its ability to participate in redox reactions due to the variable oxidation states of manganese. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. In biological systems, it may interact with specific enzymes and proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Manganese bis(4-hydroxybenzenesulfonate): C12H10MnO8S2
Manganese bis(4-hydroxybenzenesulphonate): C12H10MnO8S2
Manganese(2+) bis(4-hydroxybenzenesulfonate): C12H10MnO8S2
Uniqueness
Manganese bis(4-hydroxybenzenesulfonate) is unique due to its specific coordination environment and the presence of 4-hydroxybenzenesulfonate ligands. This unique structure imparts distinct chemical properties, making it suitable for various applications in catalysis, biological research, and industrial processes .
Propiedades
Número CAS |
825-89-8 |
|---|---|
Fórmula molecular |
C12H10MnO8S2 |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
4-hydroxybenzenesulfonate;manganese(2+) |
InChI |
InChI=1S/2C6H6O4S.Mn/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 |
Clave InChI |
FUZYRKKYLIMNDR-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


